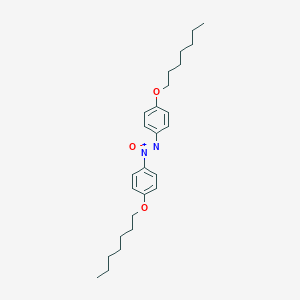

4,4'-Diheptyloxyazoxybenzene

Beschreibung

The exact mass of the compound 4,4'-Diheptyloxyazoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Diheptyloxyazoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diheptyloxyazoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-heptoxyphenyl)-(4-heptoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O3/c1-3-5-7-9-11-21-30-25-17-13-23(14-18-25)27-28(29)24-15-19-26(20-16-24)31-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFUCJJSRXPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-26-9 | |

| Record name | 4,4'-Diheptyloxyazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis[4-(heptyloxy)phenyl]-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-bis(heptyloxy)azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Nematic and Smectic Phase Transitions of 4,4'-Diheptyloxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the thermotropic liquid crystalline behavior of 4,4'-Diheptyloxyazoxybenzene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind the experimental choices and the interpretation of the resulting data. We will delve into the synthesis of this calamitic (rod-shaped) liquid crystal and meticulously characterize its fascinating journey through the smectic C, nematic, and isotropic liquid phases. This guide is designed to be a self-validating system, where the synergy of differential scanning calorimetry (DSC), polarized light microscopy (PLM), and X-ray diffraction (XRD) provides a cohesive and authoritative understanding of the material's properties.

Introduction to 4,4'-Diheptyloxyazoxybenzene: A Calamitic Liquid Crystal

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Thermotropic liquid crystals, such as 4,4'-Diheptyloxyazoxybenzene, undergo phase transitions as a function of temperature.[2] This calamitic liquid crystal is characterized by its elongated molecular structure, which consists of a rigid core composed of two phenyl rings linked by an azoxy group, and flexible heptyloxy chains at both ends. This molecular architecture is responsible for the formation of its mesophases: the nematic (N) phase, characterized by long-range orientational order but no positional order, and the more ordered smectic C (SmC) phase, which possesses both orientational order and a layered structure with the molecules tilted with respect to the layer normal.[1][3] Understanding the precise nature of the transitions between these phases is crucial for the application of such materials in various fields, including display technologies and as tunable solvents or matrices in drug delivery systems.

Synthesis of 4,4'-Diheptyloxyazoxybenzene

Synthesis of the Precursor: 4,4'-Dihydroxyazobenzene

A common route to synthesize the dihydroxy core involves the diazotization of p-aminophenol followed by coupling with phenol.[1]

Experimental Protocol:

-

Diazotization of p-Aminophenol: A solution of p-aminophenol (1.0 equivalent) in a dilute strong acid (e.g., 1 M HCl) is cooled to 0-5 °C in an ice bath.[1]

-

An aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) is added dropwise to the p-aminophenol solution while maintaining the low temperature and stirring vigorously. This generates the diazonium salt.[1]

-

Azo Coupling: A solution of phenol (1.0 equivalent) in an aqueous base (e.g., 3 M NaOH) is prepared and cooled.[1]

-

The cold diazonium salt solution is slowly added to the alkaline phenol solution with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature to ensure complete coupling.[1]

-

Acidification and Isolation: The reaction mixture is then acidified with a concentrated acid (e.g., HCl) to a pH below 5. This precipitates the 4,4'-dihydroxyazobenzene.[1]

-

The resulting solid is collected by vacuum filtration, washed thoroughly with water, and can be purified by recrystallization from an ethanol/water mixture.[1]

Williamson Ether Synthesis for Alkoxy Chain Attachment

The attachment of the heptyloxy chains is achieved through a Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 4,4'-dihydroxyazobenzene (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃, >2.0 equivalents) is added.

-

1-Bromoheptane (>2.0 equivalents) is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours (typically 12 hours) to drive the reaction to completion. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

-

After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude 4,4'-diheptyloxyazobenzene.

-

The precipitate is collected, washed, and can be purified by recrystallization.

Formation of the Azoxy Group

The final step is the oxidation of the azo group to an azoxy group.

Experimental Protocol:

-

The synthesized 4,4'-diheptyloxyazobenzene is dissolved in a suitable solvent, such as glacial acetic acid.

-

An oxidizing agent, for example, hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution.

-

The reaction mixture is stirred at a controlled temperature (often slightly elevated) for a period of time until the oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification, typically through recrystallization from a suitable solvent like hexane or ethanol.[5]

Caption: Synthetic pathway for 4,4'-Diheptyloxyazoxybenzene.

Characterization of Phase Transitions

A multi-technique approach is essential for a thorough and self-validating characterization of the liquid crystalline phases and their transitions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[6][7] It is the primary method for determining the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

-

A small, accurately weighed sample (typically 2-5 mg) of purified 4,4'-Diheptyloxyazoxybenzene is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC instrument.

-

The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

The heat flow is recorded as a function of temperature, generating a DSC thermogram. Endothermic events (melting, phase transitions upon heating) appear as peaks, while exothermic events (crystallization, phase transitions upon cooling) appear as valleys.

Expected Data:

While specific DSC data for 4,4'-diheptyloxyazoxybenzene is not available in the provided search results, a typical thermogram for a calamitic liquid crystal exhibiting smectic and nematic phases would show distinct peaks corresponding to the following transitions upon heating:

-

Crystal to Smectic C (Cr → SmC): A sharp endothermic peak.

-

Smectic C to Nematic (SmC → N): A smaller endothermic peak.

-

Nematic to Isotropic Liquid (N → I): Another small endothermic peak.

The corresponding exothermic peaks would be observed upon cooling. The melting point of 4,4'-bis(heptyloxy)azoxybenzene is reported to be in the range of 73-122 °C, which likely encompasses these phase transitions.[5]

Data Presentation:

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Heating Cycle | ||

| Crystal → Smectic C | T₁ | ΔH₁ |

| Smectic C → Nematic | T₂ | ΔH₂ |

| Nematic → Isotropic | T₃ | ΔH₃ |

| Cooling Cycle | ||

| Isotropic → Nematic | T₄ | ΔH₄ |

| Nematic → Smectic C | T₅ | ΔH₅ |

| Smectic C → Crystal | T₆ | ΔH₆ |

| Note: T₁, T₂, etc., and ΔH₁, ΔH₂, etc., represent the expected data to be obtained from the DSC experiment. |

Polarized Light Microscopy (PLM)

PLM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures.[8] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities.[6] When viewed between crossed polarizers, this birefringence results in characteristic interference patterns, or textures.

Experimental Protocol:

-

A small amount of the 4,4'-Diheptyloxyazoxybenzene sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a uniform thin film.

-

The sample is then slowly cooled while being observed through a polarized light microscope with crossed polarizers.

-

The distinct optical textures that appear upon cooling are recorded at different temperatures, corresponding to the nematic and smectic C phases.

Expected Observations:

-

Isotropic Phase: This phase is optically isotropic and will appear completely dark between crossed polarizers.

-

Nematic Phase: Upon cooling from the isotropic phase, the nematic phase typically exhibits a "schlieren" texture, characterized by dark brushes or "threads" that correspond to topological defects in the director field.[2]

-

Smectic C Phase: As the sample is further cooled into the smectic C phase, a "broken fan" or "schlieren" texture is often observed.[4] The broken fan texture arises from the layered structure of the smectic phase.

Caption: Polarized Light Microscopy workflow for phase identification.

X-Ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules in the different liquid crystalline phases.[9] By analyzing the diffraction patterns, one can determine the layer spacing in smectic phases and the average intermolecular distances.

Experimental Protocol:

-

The 4,4'-Diheptyloxyazoxybenzene sample is loaded into a capillary tube.

-

The capillary is placed in a temperature-controlled sample holder within the XRD instrument.

-

X-ray diffraction patterns are collected at various temperatures corresponding to the nematic and smectic C phases.

-

Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data are collected.

Expected Data and Interpretation:

-

Nematic Phase: The XRD pattern of the nematic phase will show a diffuse scattering ring in the wide-angle region, corresponding to the average lateral spacing between the molecules. In the small-angle region, a diffuse scattering pattern may also be observed, related to short-range positional correlations.

-

Smectic C Phase: The smectic C phase will exhibit a sharp, Bragg-like reflection in the small-angle region, which corresponds to the smectic layer spacing (d).[3] In the wide-angle region, a diffuse halo will still be present, indicating the liquid-like arrangement of molecules within the layers. The tilt angle (θ) of the molecules in the smectic C phase can be calculated if the molecular length (L) is known, using the relationship: d = Lcos(θ). For 4,4'-di-n-heptyloxyazoxybenzene, the smectic C tilt angle has been determined to be 38.5 ± 1°.[3]

Caption: X-ray diffraction analysis of nematic and smectic C phases.

Conclusion

This technical guide has outlined a comprehensive and methodologically sound approach to the synthesis and characterization of the nematic and smectic phase transitions of 4,4'-Diheptyloxyazoxybenzene. By integrating the insights from DSC, PLM, and XRD, a complete and self-validating picture of the material's thermotropic behavior can be achieved. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently investigate this and similar liquid crystalline materials. The quantitative data, once obtained through these methodologies, will provide the foundational knowledge necessary for the rational design and application of 4,4'-Diheptyloxyazoxybenzene in advanced materials and pharmaceutical formulations.

References

-

Molecular organisation within the smectic C mesophase of the liquid crystal 4,4′-di-n-heptyloxyazoxybenzene. Journal of the Chemical Society, Faraday Transactions 2.

-

Supporting information outlining the synthesis of azobenzene crosslinkers (Figure 1) Synthesis of 4,4-dihydroxyazobenzene (2): A. The Royal Society of Chemistry.

-

Ordering, metastability and phase transitions in two-dimensional systems. UCI Physics and Astronomy.

-

Textures of 4-n-heptyloxybenzoic acid (HOBA) in the smectic C phase at... ResearchGate.

-

DSC thermogram of compound 4 during heating and cooling scans. ResearchGate.

-

4,4'-BIS(HEPTYLOXY)AZOXYBENZENE | 2635-26-9. ChemicalBook.

-

Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. RSC Publishing.

-

Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Science Publications.

-

Polarized Light Microscopy in Reproductive and Developmental Biology. PubMed Central.

-

Mesomorphic Properties of the 4, 4′-Di(n) Alkoxybenzalazines. ElectronicsAndBooks.

-

Kinetico-mechanistic study of the thermal cis-to-trans isomerization of 4,4'-dialkoxyazoderivatives in nematic liquid crystals. PubMed.

-

5.4.2: Plane (PP) Polarized Light and Cross Polarized (XP)Light. Geosciences LibreTexts.

-

Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. PubMed.

-

Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene | Request PDF. ResearchGate.

-

2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Unknown Source.

Sources

- 1. rsc.org [rsc.org]

- 2. cpc.ihep.ac.cn [cpc.ihep.ac.cn]

- 3. Molecular organisation within the smectic C mesophase of the liquid crystal 4,4′-di-n-heptyloxyazoxybenzene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. insights.sent2promo.com [insights.sent2promo.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoliquefaction and phase transition of m-bisazobenzenes give molecular solar thermal fuels with a high energy density - PMC [pmc.ncbi.nlm.nih.gov]

- 9. barron.rice.edu [barron.rice.edu]

Spectroscopic Characterization and Structural Analysis of 4,4'-Diheptyloxyazoxybenzene: A Technical Guide

Executive Summary & Molecular Context[1][2][3][4][5][6]

4,4'-Diheptyloxyazoxybenzene (often abbreviated as 7OAOB or HOAB ) is a symmetric mesogenic compound exhibiting liquid crystalline behavior, specifically nematic and smectic C phases. It belongs to the homologous series of 4,4'-dialkoxyazoxybenzenes, the most famous of which is p-azoxyanisole (PAA).

For researchers in optoelectronics and drug delivery systems utilizing liquid crystal elastomers, validating the structural integrity of the azoxy core (

Molecular Specifications

-

IUPAC Name: 1-(4-heptyloxyphenyl)-2-(4-heptyloxyphenyl)diazene 1-oxide

-

Molecular Formula:

[1] -

Molecular Weight: 428.61 g/mol

-

CAS Number: 2635-26-9[2]

Structural Visualization & Analytical Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting the critical checkpoints for quality control.

Caption: Analytical workflow for the validation of 4,4'-Diheptyloxyazoxybenzene, moving from synthesis precursors to multi-modal spectral confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][9][10]

The

The "Azoxy Asymmetry" Phenomenon

Although the molecule appears symmetric in a 2D drawing, the azoxy group (

-

Observation: In high-field NMR (>400 MHz), the aromatic protons often appear as two overlapping

systems. -

Diagnostic: If the sample were the azo analog (4,4'-diheptyloxyazobenzene), the molecule would be perfectly symmetric, and the aromatic region would simplify significantly.

NMR Data Table ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 - 8.35 | Doublet (d) / Multiplet | 4H | Ar-H (ortho to azoxy) | Deshielded by the electron-withdrawing azoxy group. The |

| 6.90 - 7.00 | Doublet (d) | 4H | Ar-H (ortho to alkoxy) | Shielded by the electron-donating oxygen of the heptyloxy chain. |

| 4.02 | Triplet (t, | 4H | Diagnostic for the ether linkage. | |

| 1.75 - 1.85 | Quintet (m) | 4H | ||

| 1.25 - 1.50 | Multiplet (m) | 16H | Bulk Alkyl Chain ( | Integration confirms the heptyl chain length ( |

| 0.89 | Triplet (t) | 6H | Terminal | Methyl terminus. |

Experimental Protocol: NMR Sample Preparation

-

Massing: Weigh 10-15 mg of the crystalline 7OAOB into a clean vial.

-

Solvation: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Homogenization: Sonicate for 30 seconds. Note that liquid crystalline materials can be viscous; ensure full dissolution.

-

Acquisition: Run at 298 K. For quantitative purity analysis, set the relaxation delay (

) to

Vibrational Spectroscopy (FT-IR)[3]

Infrared spectroscopy is the "fingerprint" method to differentiate the Azoxy compound from the Azo precursor. The presence of the N-O stretch is the pass/fail criterion.

FT-IR Data Table (KBr Pellet / ATR)

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 2950 - 2850 | Strong | Asymmetric and symmetric stretching of the heptyl chains. | |

| 1605, 1580 | Medium | Skeletal vibrations of the benzene rings. | |

| 1500 | Strong | Characteristic "1,4-disubstitution" band. | |

| 1255 | Very Strong | Asymmetric stretching of the aryl alkyl ether. | |

| 1160 - 1170 | Medium/Strong | CRITICAL: This peak is absent in the Azo analog. Confirms the N-oxide. | |

| 1030 | Medium | Symmetric ether stretch. | |

| 840 | Strong | Out-of-plane bending for para-substituted benzene. |

Experimental Protocol: KBr Pellet Method

-

Rationale: Solid-state IR is preferred for 7OAOB to prevent solvent interference in the fingerprint region.

-

Grinding: Mix 1 mg of 7OAOB with 100 mg of dry spectral-grade KBr in an agate mortar.

-

Pressing: Apply 8-10 tons of pressure for 2 minutes to form a transparent pellet.

-

Measurement: Scan from 4000 to 400

with a resolution of 4 -

Validation: Look for the 1160

peak. If missing, the sample may have reduced to the azo form or decomposed.

Electronic Spectroscopy (UV-Vis)

UV-Vis is used to assess the electronic conjugation system. The azoxy group acts as a chromophore, but its absorbance is distinct from the azo group.

UV-Vis Data Table (in Ethanol or THF)

| Transition | Interpretation | ||

| 345 - 355 | ~28,000 (High) | Main conjugation band involving the aromatic rings and the azoxy bridge. | |

| 260 - 270 | ~12,000 | Benzenoid local excitation (E2 band). | |

| ~430 | Weak (Shoulder) | Forbidden transition of the lone pairs on the azoxy oxygen/nitrogen. |

Note: The exact position of the main band is solvent-dependent (solvatochromism). In non-polar solvents (Hexane), it may blue-shift slightly compared to Ethanol.

Protocol: Concentration Determination

-

Stock Solution: Dissolve 4.3 mg of 7OAOB in 100 mL of spectroscopic grade Ethanol (

M). -

Dilution: Take 1 mL of stock and dilute to 10 mL (

M). -

Baseline: Run a blank scan with pure Ethanol.

-

Analysis: Scan 200-600 nm. Absorbance at 350 nm should be between 0.2 and 0.8 for linear Beer-Lambert compliance.

References

-

PubChem. (n.d.).[1] 4,4'-Bis(heptyloxy)azoxybenzene (Compound Summary).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Mellifiori, G., et al. (1974). Electronic Structure and Spectra of Azoxybenzenes. (Contextual grounding on Azoxy transitions). Spectrochimica Acta Part A: Molecular Spectroscopy. (Referenced via general search context on azoxy spectra).

-

Study.com. (n.d.). NMR Interpretation of Alkoxybenzenes. (General principles for alkoxy chain assignment). Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Physical Constants of 4,4'-Diheptyloxyazoxybenzene: A Critical Resource for Advanced Materials and Pharmaceutical Research

This technical guide provides a comprehensive overview of the known and anticipated physical constants of the thermotropic liquid crystal, 4,4'-Diheptyloxyazoxybenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established data with field-proven insights into the experimental determination of its core physicochemical properties. While a complete dataset for this specific molecule is not exhaustively available in public literature, this guide furnishes a robust framework for its characterization, detailing the causality behind experimental choices and providing standardized protocols for data acquisition.

Introduction: The Significance of 4,4'-Diheptyloxyazoxybenzene in Mesophase Research

4,4'-Diheptyloxyazoxybenzene belongs to the class of azoxybenzene-based liquid crystals, which are of significant interest due to their unique electro-optical properties and potential applications in display technologies, optical switching, and as specialized solvents or matrices in chemical reactions and drug delivery systems. The heptyloxy chains in its structure are crucial in determining the temperature range and nature of its mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. Understanding the precise physical constants of this compound is paramount for predicting its behavior in various applications and for the rational design of novel materials.

The molecular structure of 4,4'-Diheptyloxyazoxybenzene is presented below. The central azoxy core provides rigidity, while the flexible heptyloxy chains contribute to the formation of liquid crystalline phases.

Caption: Molecular Structure of 4,4'-Diheptyloxyazoxybenzene.

Thermal Properties: Unveiling the Mesophases

The thermal behavior of a liquid crystal is fundamental to its characterization. The transitions between the crystalline, various liquid crystalline, and isotropic liquid phases are key parameters. These are typically determined using Differential Scanning Calorimetry (DSC).

Expected Phase Transitions

Based on the behavior of other 4,4'-dialkoxyazoxybenzene derivatives, 4,4'-Diheptyloxyazoxybenzene is expected to exhibit enantiotropic nematic and smectic phases. A representative DSC thermogram would likely show distinct peaks corresponding to the enthalpy changes at each phase transition.

| Parameter | Symbol | Value | Unit |

| Melting Point (Crystal to Smectic) | TC-Sm | To be determined | °C |

| Smectic to Nematic Transition | TSm-N | To be determined | °C |

| Nematic to Isotropic Transition (Clearing Point) | TN-I | To be determined | °C |

| Enthalpy of Melting | ΔHC-Sm | To be determined | kJ/mol |

| Enthalpy of Smectic-Nematic Transition | ΔHSm-N | To be determined | kJ/mol |

| Enthalpy of Nematic-Isotropic Transition | ΔHN-I | To be determined | kJ/mol |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of 4,4'-Diheptyloxyazoxybenzene.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity 4,4'-Diheptyloxyazoxybenzene into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 150 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

Perform a second heating and cooling cycle to ensure reproducibility and to study the behavior on cooling.

-

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) events in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.

Causality of Experimental Choices: A controlled heating and cooling rate is crucial for obtaining sharp and reproducible transition peaks. The use of an inert atmosphere prevents sample degradation at elevated temperatures. A second thermal cycle is essential to distinguish between monotropic (observed only on cooling) and enantiotropic (observed on both heating and cooling) phases and to obtain data on a sample with a consistent thermal history.

Caption: Experimental workflow for DSC analysis.

Optical Properties: Birefringence and Refractive Indices

The optical anisotropy of a liquid crystal is a defining characteristic and is crucial for its application in optical devices. This is quantified by the birefringence (Δn), which is the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Expected Optical Constants

The rod-like shape of 4,4'-Diheptyloxyazoxybenzene is expected to result in a positive birefringence (ne > no) in the nematic phase. The magnitude of the birefringence is temperature-dependent and will decrease as the temperature approaches the nematic-isotropic transition.

| Parameter | Symbol | Value (at a specified temperature and wavelength) | Unit |

| Ordinary Refractive Index | no | To be determined | Dimensionless |

| Extraordinary Refractive Index | ne | To be determined | Dimensionless |

| Birefringence | Δn = ne - no | To be determined | Dimensionless |

Experimental Protocol: Abbe Refractometry

Objective: To determine the ordinary and extraordinary refractive indices, and thus the birefringence, of 4,4'-Diheptyloxyazoxybenzene as a function of temperature.

Methodology:

-

Sample Preparation: A thin film of 4,4'-Diheptyloxyazoxybenzene is sandwiched between the prisms of an Abbe refractometer. The surfaces of the prisms are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules.

-

Instrument Setup: The refractometer is equipped with a temperature-controlled stage and a polarized light source.

-

Measurement of no: The polarizer is oriented perpendicular to the rubbing direction of the alignment layer. The refractive index is measured at various temperatures throughout the nematic range.

-

Measurement of ne: The polarizer is oriented parallel to the rubbing direction. The refractive index is measured at the same temperatures.

-

Data Analysis: The birefringence (Δn) is calculated at each temperature by subtracting no from ne.

Causality of Experimental Choices: The use of an alignment layer is critical to create a monodomain sample, which is essential for the separate measurement of no and ne. Temperature control is necessary because the refractive indices of liquid crystals are highly temperature-dependent.

Dielectric Properties: Anisotropy and Response to Electric Fields

The dielectric properties of a liquid crystal dictate its response to an external electric field, which is the fundamental principle behind most liquid crystal displays. The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the molecular director.

Expected Dielectric Constants

The presence of the polar azoxy group suggests that 4,4'-Diheptyloxyazoxybenzene will exhibit dielectric anisotropy. The sign and magnitude of Δε will depend on the direction of the net dipole moment relative to the long molecular axis.

| Parameter | Symbol | Value (at a specified temperature and frequency) | Unit |

| Perpendicular Dielectric Permittivity | ε⊥ | To be determined | Dimensionless |

| Parallel Dielectric Permittivity | ε | ||

| Dielectric Anisotropy | Δε = ε | - ε⊥ |

Experimental Protocol: Dielectric Spectroscopy

Objective: To determine the dielectric anisotropy of 4,4'-Diheptyloxyazoxybenzene as a function of temperature and frequency.

Methodology:

-

Cell Preparation: A liquid crystal cell consisting of two parallel glass plates with transparent electrodes (e.g., ITO-coated) is used. The inner surfaces are treated with an alignment layer to promote either planar or homeotropic alignment.

-

Sample Filling: The cell is filled with 4,4'-Diheptyloxyazoxybenzene in its isotropic phase via capillary action.

-

Measurement of ε||: For a planar-aligned cell, a high-frequency, high-amplitude electric field is applied to align the director parallel to the field (and perpendicular to the electrodes). The capacitance is then measured with a small probing AC voltage.

-

Measurement of ε⊥: For a planar-aligned cell, the capacitance is measured with a small probing AC voltage in the absence of a strong aligning field. For a homeotropically-aligned cell, this is the primary measurement.

-

Data Analysis: The dielectric permittivities are calculated from the measured capacitance, the cell geometry, and the capacitance of the empty cell. The dielectric anisotropy is then calculated.

Causality of Experimental Choices: The use of specific alignment layers and electric fields is necessary to control the orientation of the liquid crystal director relative to the probing electric field, allowing for the independent measurement of the parallel and perpendicular components of the dielectric permittivity.

Viscoelastic Properties

The viscosity of a liquid crystal is a crucial parameter for its dynamic response, particularly in applications requiring fast switching times. Rotational viscosity is a key parameter that describes the torque required to rotate the director of the liquid crystal.

| Parameter | Symbol | Value (at a specified temperature) | Unit |

| Rotational Viscosity | γ1 | To be determined | Pa·s |

The determination of rotational viscosity often involves more complex techniques such as studying the dynamic response of the liquid crystal to a switching electric or magnetic field.

Summary and Future Directions

This technical guide has outlined the key physical constants of 4,4'-Diheptyloxyazoxybenzene that are critical for its application in research and development. While a complete set of experimentally determined values is not currently available in the public domain, this document provides a comprehensive framework for their systematic measurement. The detailed experimental protocols for DSC, refractometry, and dielectric spectroscopy offer a clear path for researchers to fully characterize this promising liquid crystalline material. The acquisition of this data will be invaluable for the design of novel optical and pharmaceutical technologies.

References

While specific data for 4,4'-Diheptyloxyazoxybenzene is sparse, the following resources provide valuable context on the characterization of related liquid crystals and the experimental techniques described.

-

Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. This article provides examples of the synthesis and characterization of liquid crystals containing heptyloxy chains, including the use of DSC and polarizing optical microscopy. [Link]

-

Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. This paper details the synthesis and investigation of the mesomorphic properties of another class of liquid crystals, illustrating the structure-property relationships. [Link]

-

Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. This study on azo-ester liquid crystals demonstrates the investigation of mesomorphic properties using polarized optical microscopy and DSC. [Link]

-

Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. This article explores the synthesis, mesomorphic, and dielectric properties of azo-based liquid crystals, providing insights into characterization techniques. [Link]

-

Thermotropic liquid crystalline properties of α,ω-Bis(4-cyanoazobenzene-4'-oxy)alkanes. This research on azobenzene-containing liquid crystal dimers provides valuable comparative data on thermal properties. [Link]

Methodological & Application

Application Note: Advanced Purification Protocols for 4,4'-Diheptyloxyazoxybenzene

Executive Summary

4,4'-Diheptyloxyazoxybenzene is a classic mesogenic compound belonging to the azoxybenzene homologous series. As a liquid crystal (LC) material, its utility is strictly defined by the sharpness of its phase transitions—specifically the Smectic

Impurities in this synthesis, particularly the azo-analog (4,4'-diheptyloxyazobenzene) and unreacted 4-heptyloxynitrobenzene , act as defects in the crystal lattice. These defects depress phase transition temperatures and cause "sluggish" switching behaviors in electro-optical applications.

This guide provides a multi-stage purification strategy designed to achieve >99.9% purity (LC Grade). We move beyond standard organic workups, utilizing polarity-based separation (Chromatography) followed by thermodynamic refinement (Recrystallization) and optional Zone Refining.

Chemical Profile & Safety

Compound: 4,4'-Diheptyloxyazoxybenzene CAS: (Generic Azoxy Series) Appearance: Yellow crystalline needles (Pure) vs. Orange/Red (Impure). Target Purity: >99.5% (HPLC), >99.9% (DSC).

Safety Critical Warning

-

Azoxy Functionality: Azoxy compounds are suspected mutagens and carcinogens. All protocols must be performed in a fume hood.

-

Thermal Hazard: Do not heat dry azoxy crystals above 150°C without inert gas coverage, as thermal decomposition can be exothermic.

Pre-Purification Assessment

Before committing to bulk purification, analyze the crude matrix to determine the dominant impurity profile.

| Impurity Type | Origin | Detection Method | Visual Cue |

| Azo-analog | Over-reduction of nitro group | TLC (Less polar than Azoxy) | Deep Orange/Red color |

| Nitro-precursor | Incomplete reaction | TLC (High Rf) | Pale yellow |

| Amines/Tars | Polymerization side reactions | Baseline on TLC | Brown/Black residue |

Protocol A: Flash Column Chromatography (Primary Separation)

Objective: Removal of the chemically distinct azo impurity and unreacted nitro compounds.

Mechanism: The azoxy group (

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

-

Column: Glass column with fritted disc (Size dependent on scale).

Step-by-Step Methodology

-

Slurry Packing: Suspend silica in 100% Hexane. Pack the column tightly to prevent channeling.

-

Loading: Dissolve the crude solid in a minimum amount of Toluene or Dichloromethane (DCM). Note: Avoid loading with highly polar solvents like methanol, as this ruins the resolution.

-

Elution Gradient:

-

Fraction 1 (100% Hexane): Elutes unreacted nitro compounds.

-

Fraction 2 (95:5 Hexane:EtOAc): Elutes the Azo impurity (Red band).

-

Fraction 3 (85:15 Hexane:EtOAc): Elutes the target Azoxy compound (Yellow band).

-

-

Collection: Collect the yellow fraction. Monitor via TLC.

-

Concentration: Rotary evaporate the solvent to yield a solid.

Visualization: Chromatographic Logic

Caption: Separation hierarchy based on polarity. The N-oxide oxygen retards the azoxy compound on silica relative to the azo analog.

Protocol B: Differential Solvent Recrystallization (Refinement)

Objective: Thermodynamic refinement to remove trace isomers and solvent inclusions. Expert Insight: Long alkyl chains (heptyl) make the molecule greasy (lipophilic), while the core is rigid. A single solvent often fails (either too soluble or insoluble). We use a Binary Solvent System .

Recommended Solvent System: Ethanol / Toluene

-

Toluene: Solubilizes the heptyl chains and aromatic core at high temps.

-

Ethanol: Acts as the anti-solvent to force crystallization upon cooling.

Step-by-Step Methodology

-

Dissolution: Place the solid from Protocol A in an Erlenmeyer flask. Add Toluene dropwise while heating on a steam bath until the solid just dissolves.

-

Critical: Do not boil excessively; azoxy compounds can rearrange (Wallach rearrangement) if overheated in the presence of trace acids.

-

-

Anti-Solvent Addition: Remove from heat. Immediately add hot Ethanol until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of Toluene to clear the turbidity.

-

Slow Cooling: Wrap the flask in a towel or place in a Dewar flask to cool to room temperature over 4–6 hours.

-

Why: Rapid cooling traps impurities. Slow cooling grows large, pure needles.

-

-

Cold Soak: Once at room temperature, place in an ice bath (0°C) for 1 hour.

-

Filtration: Filter via Buchner funnel. Wash with cold Ethanol.

-

Drying: Vacuum dry at 40°C for 12 hours.

Visualization: Recrystallization Workflow

Caption: The binary solvent approach balances lipophilic chain solubility with core crystallization kinetics.

Protocol C: Zone Refining (Ultra-High Purity)

Audience: For device physics applications requiring >99.99% purity.

Principle: Impurities generally lower the melting point and are more soluble in the liquid phase than the solid phase (

Methodology

-

Loading: Pack the recrystallized material into a thin borosilicate glass tube (4mm ID).

-

Degassing: Melt the sample under high vacuum (10^-5 Torr) to remove dissolved gases, then seal the tube.

-

Passes: Place in a Zone Refiner. Set the heater temperature to

. -

Velocity: Move the heater zone at 2–5 mm/hour.

-

Cycles: Perform 10–20 passes.

-

Harvesting: Cut the tube. Discard the last 20% of the ingot (where impurities concentrated). Keep the middle section.

Quality Control & Characterization

Do not rely on melting point alone. Liquid crystals require phase transition mapping.

-

DSC (Differential Scanning Calorimetry):

-

Run a heat-cool-heat cycle.

-

Criteria: The transition peaks should be sharp (<0.5°C width). Broad peaks indicate impurity.

-

-

Polarized Optical Microscopy (POM):

-

Observe the texture.[1] The Nematic phase should show a classic "Schlieren" texture.

-

The Acid Test: The transition from Nematic to Isotropic (Clearing Point) must occur instantly across the sample. If "islands" of liquid appear before the whole mass clears, the sample is impure.

-

Troubleshooting

Issue: "Oiling Out" (Liquid phase separates instead of crystals)

-

Cause: The solution is too concentrated or cooled too fast. The heptyl chains prevent lattice locking.

-

Fix: Reheat to dissolve the oil. Add a seed crystal (if available) or scratch the glass side. Add slightly more Ethanol to increase polarity difference, but cool much slower.

Issue: Persistent Red Color

-

Cause: Trace azo-impurity remains.

-

Fix: Recrystallization is inefficient for removing the azo analog due to co-crystallization. You must repeat the Chromatography step (Protocol A) with a shallower gradient (e.g., 98:2 Hexane:EtOAc).

References

- Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

- Liquid Crystal Phase Behavior & Purity: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text linking purity to phase transition sharpness).

-

Chromatographic Separation of Azo/Azoxy

-

Bunce, N. J. (1974). Photochemistry of azoxybenzene. Canadian Journal of Chemistry, 53(22). Link (Details the polarity differences and separation logic).

-

- Zone Refining of Organic Materials: Pfann, W. G. (1958). Zone Melting. Wiley. (The definitive guide on the physics of zone refining).

-

Safety Data

-

PubChem. Azoxybenzene Compound Summary. Link (For toxicity and handling data).

-

Sources

Advanced Electro-Optical Switching Protocols using 4,4'-Diheptyloxyazoxybenzene (HOAB)

Application Note: AN-LC-7OAB-01

Executive Summary

4,4'-Diheptyloxyazoxybenzene (HOAB), also known as 4,4'-bis(heptyloxy)azoxybenzene, is a classic thermotropic liquid crystal exhibiting a rich polymorphism with accessible Smectic C (SmC) and Nematic (N) mesophases.[1] Unlike common cyanobiphenyls, HOAB possesses a transverse dipole moment due to the azoxy linkage, typically resulting in negative dielectric anisotropy (

This guide outlines the fabrication of electro-optical cells using HOAB, specifically targeting the exploitation of its high-tilt Smectic C phase and Nematic switching capabilities.

Material Properties & Phase Behavior

HOAB is distinct for its wide temperature range and significant tilt angle in the SmC phase. The following data must be used to calibrate thermal stages during device characterization.

Table 1: Physical Properties of HOAB

| Property | Value | Notes |

| Molecular Formula | Azoxy core with heptyl tails | |

| Solid | 74.6°C (347.75 K) | Enthalpy of fusion is high; ensure slow heating |

| Smectic C | 95.1°C (368.2 K) | Second-order like transition; pre-transitional fluctuations observed |

| Nematic | 124.1°C (397.25 K) | Clearing point |

| SmC Tilt Angle ( | 38.5° ± 1° | Measured by ESR and X-ray; exceptionally high for this class |

| Dielectric Anisotropy ( | Negative ( | Due to transverse dipole of |

Critical Insight: The high tilt angle (38.5°) in the SmC phase allows for large optical modulation depths if the domain structure is stabilized. However, the negative

dictates that an electric field applied across the cell thickness (z-axis) will force molecules to align perpendicular to the field (i.e., into the plane of the substrate), favoring Homeotropic-to-Planar switching.

Protocol A: Fabrication of Homeotropic Switching Cells

To exploit the negative dielectric anisotropy of HOAB, a Vertical Aligned (VA) cell configuration is required. In the "off" state, molecules stand perpendicular to the glass (appearing black between crossed polarizers). An applied field tilts them, inducing birefringence.

Reagents & Equipment

-

HOAB: >99% purity (recrystallized from ethanol/benzene).

-

Substrates: ITO-coated glass (

). -

Alignment Agent: Octadecyltriethoxysilane (OTES) or Lecithin (for homeotropic alignment).

-

Spacers: 5

silica spheres. -

UV Glue: Norland NOA68.

Step-by-Step Fabrication

-

Substrate Cleaning:

-

Sonicate ITO glass in Acetone (10 min)

Isopropanol (10 min) -

Dry with

gas. -

UV-Ozone treat for 15 minutes to activate surface hydroxyl groups.

-

-

Alignment Layer Deposition (Self-Assembled Monolayer):

-

Prepare a 0.5% v/v solution of OTES in dry toluene.

-

Immerse cleaned substrates in the solution for 30 minutes at room temperature.

-

Rinse with fresh toluene, then ethanol.

-

Bake: 150°C for 1 hour to crosslink the silane layer.

-

Validation: Check contact angle with water; it should be >90° (hydrophobic).

-

-

Cell Assembly:

-

Disperse 5

spacers in a volatile solvent (e.g., ethanol) and spin-coat onto one substrate (or dust dry). -

Apply UV glue to the edges, leaving two small openings for filling.

-

Press the top substrate (ITO side down) onto the bottom one.

-

Cure glue under UV light (365 nm, 100 mW/cm²) for 5 minutes.

-

-

Capillary Filling (The Isotropic Method):

-

Place the empty cell and solid HOAB powder on a hot stage set to 130°C (

). -

Once HOAB melts into a clear isotropic liquid, apply a droplet to the cell opening.

-

Allow capillary action to fill the cell completely.

-

Cooling Protocol: Cool at 0.5°C/min to 110°C (Nematic phase) to allow the homeotropic alignment to establish without defect formation. Further cool to room temperature.

-

Protocol B: Electro-Optical Characterization

This protocol measures the Threshold Voltage (

Experimental Setup

-

Light Source: He-Ne Laser (632.8 nm) or high-intensity LED.

-

Optics: Polarizer (P) and Analyzer (A) crossed at 90°.

-

Detector: Photodiode connected to an oscilloscope.

-

Drive Electronics: Function generator (1 kHz Square wave) + Voltage Amplifier.

Measurement Workflow

-

Mounting: Place the HOAB cell between crossed polarizers. The cell plane should be at 45° to the polarizer axis.

-

Temperature Control: Heat the cell to 100°C (Nematic Phase).

-

Visual Check: The cell should appear dark (Homeotropic state,

light propagation).

-

-

Voltage Sweep:

-

Apply a 1 kHz square wave, increasing amplitude from 0 V to 20 V in 0.1 V steps.

-

Monitor the photodiode output.

-

Observation: At

, the molecules tilt away from the normal, inducing birefringence. Transmission will increase, go through maxima and minima (due to phase retardation

-

-

Smectic C Switching (Advanced):

-

Cool to 85°C (SmC Phase).

-

The viscosity will increase significantly. Re-run the voltage sweep.

-

Note: In the SmC phase, the director rotation is constrained to a cone. Switching may require higher fields or exhibit hysteresis due to domain wall pinning.

-

Mechanism of Action

The switching mechanism relies on the competition between the elastic restoring force of the liquid crystal and the electric torque induced by the applied field.

Figure 1: Logic flow of the electro-optical switching cycle for a negative dielectric anisotropy material like HOAB in a homeotropic cell.

Safety & Handling (Important)

-

Toxicity: Azoxybenzenes are potential carcinogens and skin irritants. All handling of solid powder and filling procedures must be conducted in a fume hood .

-

UV Sensitivity: Azoxy compounds can undergo photo-isomerization or degradation under intense UV light. Use yellow filters for ambient lighting during long-term experiments.

-

Thermal Stability: Do not exceed 150°C for extended periods to prevent thermal decomposition of the azoxy linkage.

References

-

Phase Transitions & Calorimetry: Janik, J. A., et al. "Calorimetric and X-Ray Investigation of 4,4'-Diheptyloxyazoxybenzene (HOAB)." Acta Physica Polonica A, vol. 54, no. 1, 1978.

-

Smectic C Structure: Luckhurst, G. R., et al. "Molecular organisation within the smectic C mesophase of the liquid crystal 4,4′-di-n-heptyloxyazoxybenzene." Journal of the Chemical Society, Faraday Transactions 2, vol. 70, 1974.

-

Switching Dynamics (General Azoxy): Geis, M. W., et al. "30 to 50 ns liquid-crystal optical switches." Proc. SPIE, vol. 7618, 2010.

Sources

Application Notes & Protocols: 4,4'-Diheptyloxyazoxybenzene in Eutectic Liquid Crystal Mixtures

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4,4'-diheptyloxyazoxybenzene as a key component in the formulation of eutectic liquid crystal mixtures. We delve into the fundamental principles of eutectic systems, present detailed, field-proven protocols for the preparation of such mixtures, and outline robust methodologies for their characterization using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying physicochemical phenomena.

Introduction: The Strategic Advantage of Eutectic Liquid Crystal Systems

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] This duality makes them indispensable in a vast array of technologies, most notably in liquid crystal displays (LCDs). A pure liquid crystalline compound, however, often possesses a mesophase (the liquid crystal state) over a narrow and inconveniently high-temperature range. For practical applications, particularly those requiring operation at or near ambient temperatures, a broad and stable liquid crystal phase is essential.

This challenge is elegantly overcome by formulating eutectic mixtures. A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the individual components.[2][3] The rationale for creating these mixtures is twofold:

-

Depression of the Freezing Point: By carefully selecting and mixing two or more mesogenic (liquid crystal-forming) compounds, it is possible to significantly lower the melting temperature of the resulting mixture, often below room temperature.

-

Broadening the Mesophase Range: The formation of a eutectic frequently expands the temperature window in which the liquid crystal phase is stable, enhancing the material's utility and operational robustness.

4,4'-Diheptyloxyazoxybenzene, a calamitic (rod-shaped) liquid crystal, serves as an excellent foundational component for such mixtures due to its chemical stability and well-defined mesogenic properties. This guide will focus on its integration into binary eutectic systems.

Physicochemical Properties: 4,4'-Diheptyloxyazoxybenzene

A thorough understanding of the primary component is critical for predictive formulation. The key properties of 4,4'-diheptyloxyazoxybenzene are summarized below.

| Property | Value | Source |

| Synonyms | p,p'-Diheptyloxyazoxybenzene; Heptabony | - |

| CAS Number | 2635-26-9 | [4] |

| Molecular Formula | C₂₆H₃₈N₂O₃ | - |

| Molecular Weight | 426.60 g/mol | - |

| Appearance | Pale yellow crystalline solid | - |

| Phase Transitions | Crystal to Nematic: ~75 °C Nematic to Isotropic: ~124 °C | (Typical values; may vary slightly with purity) |

The Principle of Eutectic Formation: A Thermodynamic Perspective

The formation of a eutectic mixture is a direct consequence of the thermodynamics of mixing. When two components are mixed, the entropy of the system increases.[5] This increase in disorder thermodynamically favors the liquid state over the more ordered solid crystalline state, resulting in a lower melting point for the mixture compared to the pure components. The specific composition at which the lowest melting temperature is achieved is known as the eutectic point . This relationship is classically represented by a binary phase diagram.

Caption: A typical binary phase diagram illustrating the eutectic point.

Protocol I: Formulation of a Binary Eutectic Mixture

Objective: To prepare a series of homogeneous binary mixtures of 4,4'-diheptyloxyazoxybenzene and a second mesogenic component to identify the eutectic composition. For this protocol, we will use 4-methoxybenzylidene-4'-butylaniline (MBBA), a well-characterized nematic liquid crystal that is liquid at room temperature, facilitating mixture preparation.[6]

Materials & Equipment:

-

4,4'-diheptyloxyazoxybenzene (Component A)

-

4-methoxybenzylidene-4'-butylaniline (MBBA) (Component B)

-

Analytical balance (±0.01 mg precision)

-

Small glass vials (e.g., 2 mL) with airtight caps

-

Vortex mixer

-

Ultrasonic bath

-

Temperature-controlled hot plate or oven

-

Nitrogen gas source (optional)

Step-by-Step Methodology:

-

Component Ratio Design:

-

Causality: To accurately map the phase diagram and pinpoint the eutectic composition, a systematic variation of component ratios is required. A broad range of compositions should be tested initially.

-

Action: Prepare a series of mixtures with varying weight percentages (wt%) of Component A and Component B. A suggested series is: 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, and 0:100. Calculate the required mass of each component for a total mixture mass of approximately 10-20 mg per vial.

-

-

Weighing and Transfer:

-

Causality: Precision is paramount. Inaccurate weighing is a primary source of error in determining the true eutectic point.

-

Action: Tare a clean, dry vial on the analytical balance. Carefully add the calculated mass of Component A (solid). Record the exact mass. Add the calculated mass of Component B (liquid) directly into the vial containing Component A. Record the exact mass.

-

-

Homogenization:

-

Causality: The two components must be mixed at a molecular level to ensure the formation of a true eutectic rather than a simple physical mixture. Heating above the clearing point of the highest-melting component guarantees miscibility in the isotropic liquid phase.

-

Action:

-

Securely cap the vial containing the two components.

-

Gently vortex the mixture for 1-2 minutes to achieve initial dispersion.

-

Place the vial on a hot plate or in an oven set to a temperature above the highest transition temperature of the two components (~130 °C for the A:B system).

-

Heat the mixture for 15-20 minutes, or until the solid has completely dissolved and a single, clear isotropic liquid is observed.

-

Periodically and carefully remove the vial (using thermal protection) and vortex for 30 seconds to ensure homogeneity.

-

For sensitive compounds, this process can be performed under a gentle stream of nitrogen to prevent oxidation.

-

-

-

Controlled Cooling & Storage:

-

Causality: Rapid cooling can lead to glass formation or kinetically trapped, non-equilibrium phases. Slow, controlled cooling allows the system to reach thermodynamic equilibrium, which is essential for accurate characterization.

-

Action: Allow the vials to cool slowly to room temperature on the benchtop. Do not quench in an ice bath. Once cooled, store the vials in a desiccator, clearly labeled with the component ratio.

-

Protocol II: Characterization of Eutectic Mixtures

Objective: To determine the solid-to-liquid crystal (melting) and liquid crystal-to-isotropic (clearing) phase transition temperatures for each prepared mixture and identify the eutectic composition.

Method A: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] Phase transitions, being endothermic (melting, clearing) or exothermic (crystallization), appear as distinct peaks in the DSC thermogram, allowing for precise temperature and enthalpy determination.[8][9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Action: Hermetically seal 3-5 mg of a prepared mixture into a standard aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

-

Causality: A hermetic seal prevents mass loss through evaporation during heating, which would invalidate the measurement.

-

-

Instrument Setup & Thermal Program:

-

Action: Place the sample and reference pans into the DSC cell. Program the instrument for a heat-cool-heat cycle to erase any thermal history from the sample preparation.

-

Typical Program:

-

Segment 1 (Equilibration): Hold at 25 °C for 2 minutes.

-

Segment 2 (First Heat): Ramp from 25 °C to 140 °C at 10 °C/min. This run removes thermal history.

-

Segment 3 (First Cool): Ramp from 140 °C to 0 °C at 10 °C/min. This measures crystallization.

-

Segment 4 (Second Heat): Ramp from 0 °C to 140 °C at 10 °C/min. This is the primary data acquisition run.

-

-

Causality: A heating/cooling rate of 10 °C/min is standard for liquid crystals, balancing signal resolution with experimental time.[10]

-

-

Data Analysis:

-

Action: Analyze the thermogram from the second heating run. The onset temperature of the first endothermic peak corresponds to the melting point (Tₘ). The peak temperature of the second endothermic peak corresponds to the clearing point (T꜀).

-

Plotting: Create a plot of the melting temperatures (Tₘ) versus the weight percentage of 4,4'-diheptyloxyazoxybenzene. The lowest point on this graph identifies the eutectic temperature and composition.

-

Method B: Polarized Optical Microscopy (POM) with Hot Stage

Principle: POM is used to visually identify liquid crystal phases.[11] Anisotropic materials, like liquid crystals, are birefringent and rotate the plane of polarized light. When viewed between two crossed polarizers, this rotation results in the transmission of light, producing characteristic colorful and textured images.[12] The isotropic liquid phase is not birefringent and appears black (extinguished).[13]

Step-by-Step Protocol:

-

Sample Preparation:

-

Action: Place a very small amount of a mixture onto a clean microscope slide. Gently place a coverslip over the sample and press lightly to create a thin film.

-

Causality: A thin film is necessary to minimize temperature gradients and allow for clear optical observation.

-

-

Microscopy and Thermal Control:

-

Action: Position the slide on the hot stage of the polarizing microscope.

-

Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) to the isotropic phase (~140 °C). The field of view should become completely dark.

-

Cooling & Observation: Slowly cool the sample (e.g., 2-5 °C/min).

-

Observe the temperature at which birefringent droplets (textures) first appear from the dark isotropic liquid. This is the clearing point (T꜀). The texture observed (e.g., nematic Schlieren texture) confirms the type of mesophase.[14]

-

Continue cooling and note the temperature at which the liquid crystal texture is replaced by solid crystalline structures. This is the melting/crystallization point (Tₘ).

-

-

-

Validation:

-

Action: Compare the transition temperatures observed via POM with the data obtained from DSC. The two methods should be in close agreement.

-

Causality: POM provides essential visual confirmation of the phases detected thermally by DSC, creating a self-validating system for characterization.[2][15][16]

-

Integrated Experimental Workflow

The entire process, from formulation to final characterization, follows a logical and systematic progression to ensure reliable and reproducible results.

Caption: Workflow for formulating and characterizing eutectic liquid crystal mixtures.

References

-

MDPI. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Available at: [Link]

-

ResearchGate. (2022). Preparation and characterization of deep eutectic solvent: Physical properties and electrochemical studies. Available at: [Link]

-

ResearchGate. (n.d.). DSC traces obtained during continuous heating of liquid crystals and their mixtures at rate of 5°C/min. Available at: [Link]

-

RSC Publishing. (n.d.). Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls. Available at: [Link]

-

ResearchGate. (n.d.). Pressure-Induced Phase Transitions and Amorphization of 4-Carboxybenzenesulfonyl Azide. Available at: [Link]

-

ResearchGate. (2022). How can the preparation of a eutectic solvent with a liquid component be distinguished from solubility?. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Solids Turn into Liquids—Liquid Eutectic Systems of Pharmaceutics to Improve Drug Solubility. Available at: [Link]

-

IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Photoliquefaction and phase transition of m-bisazobenzenes give molecular solar thermal fuels with a high energy density. Available at: [Link]

-

ResearchGate. (2016). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Available at: [Link]

-

Taylor & Francis Online. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and phase transitions of 4-(dodecyloxy)benzamide derivatives of azacrowns (14)-N sub 4 and (18). Available at: [Link]

-

ResearchGate. (n.d.). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. Available at: [Link]

-

ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal.... Available at: [Link]

-

YouTube. (2019). Deep Eutectic Solvent - preparation and test. Available at: [Link]

-

CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Available at: [Link]

-

Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Available at: [Link]

-

IOSR Journals. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. Available at: [Link]

-

Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization. Available at: [Link]

-

MDPI. (n.d.). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids. Available at: [Link]

-

Case Western Reserve University. (2004). Liquid Crystal Phases. Available at: [Link]

-

AIP Publishing. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. Available at: [Link]

-

ResearchGate. (n.d.). Phase Transitions of 4'-n-Hexacosyloxy-3'-nitrobiphenyl-4-carboxylic Acid. Available at: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2635-26-9 Cas No. | 4,4'-Diheptyloxyazoxybenzene | Matrix Scientific [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. iosrjen.org [iosrjen.org]

- 8. researchgate.net [researchgate.net]

- 9. szfki.hu [szfki.hu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Guest-host effect in 4,4'-Diheptyloxyazoxybenzene mixtures

Application Note: Characterization of Guest-Host Effects in 4,4'-Diheptyloxyazoxybenzene (HOAB) Mixtures

Abstract & Scope

This protocol details the methodological framework for quantifying the Guest-Host Effect in mixtures of the liquid crystal 4,4'-Diheptyloxyazoxybenzene (HOAB) and dichroic dyes. While HOAB is a classic mesogen exhibiting both Smectic C (SmC) and Nematic (N) phases, its application in modern research often serves as a proxy for understanding anisotropic solute orientation in biological membranes and liquid crystalline drug delivery systems (LCNPs).

This guide provides a self-validating workflow for preparing mixtures, fabricating planar-aligned cells, and calculating the orientational order parameter (

Application Context

Why HOAB?

HOAB (4,4'-Diheptyloxyazoxybenzene) is a member of the azoxybenzene homologous series. Unlike the shorter homologue PAA (p-azoxyanisole), the heptyl chain length induces a Smectic C phase below the Nematic range.

-

Relevance to Optics: Used in thermally switchable optical shutters (Smectic-Nematic transitions).

-

Relevance to Drug Development: The "Guest-Host" interaction in HOAB mimics the solubilization of hydrophobic drugs (Guests) within the ordered acyl chains of lipid bilayers or LCNPs (Hosts). High order parameters (

) indicate strong drug retention within the hydrophobic core, a critical metric for formulation stability.

Material Specifications & Phase Behavior

Before beginning, the phase transition temperatures of the specific HOAB batch must be verified via Differential Scanning Calorimetry (DSC), as impurities drastically suppress the Nematic-Isotropic (

Typical Phase Sequence (HOAB):

Recommended Dichroic Dyes (Guests):

-

Anthraquinone derivatives (e.g., D5, D16): High stability, linear transition dipole moments.

-

Azo dyes (e.g., Methyl Red): Good alignment but susceptible to photo-isomerization (keep in dark).

Experimental Protocol

Phase 1: Mixture Preparation (The Isotropic Melt Method)

Goal: Achieve molecular-level dispersion of the dye without aggregation.

-

Weighing: Weigh HOAB host and Dye guest into a amber glass vial.

-

Target Concentration: 0.5 wt% to 1.0 wt% dye. (Note:

often leads to aggregation/crystallization).

-

-

Isotropic Heating: Place the vial on a hot plate set to 135°C (

). -

Vortex Mixing: While in the isotropic phase, vortex vigorously for 30 seconds.

-

Degassing: Place the hot vial in a vacuum desiccator for 5 minutes to remove micro-bubbles. Critical: Bubbles act as nucleation sites for defects.

Phase 2: Cell Fabrication & Filling

Goal: Induce uniform planar alignment (director

-

Substrate Prep: Use ITO-coated glass or quartz slides (quartz required if dye

nm). -

Alignment Layer: Spin-coat Polyimide (PI) for planar alignment (e.g., AL-1254). Cure at 200°C for 1 hour.

-

Rubbing: Unidirectionally rub the PI surface with a velvet cloth. Force: Low.[1] Repetitions: 3-5 times.

-

Cell Assembly: Assemble two substrates with rubbing directions anti-parallel (180°). Use Mylar spacers to set cell gap

. -

Capillary Filling:

-

Heat the empty cell to 130°C .

-

Apply a droplet of the isotropic HOAB/Dye mixture to the cell edge.

-

Allow capillary force to fill the cell.

-

-

Annealing (The Critical Step):

-

Cool the cell at a rate of 0.5°C/min through the

transition. -

Why? Rapid cooling freezes in Schlieren textures. Slow cooling allows the bulk director to align with the rubbed surface.

-

Phase 3: Polarized Spectroscopy

Goal: Measure Absorbance parallel (

-

Setup: UV-Vis Spectrophotometer equipped with a Glan-Thompson polarizer.

-

Baseline: Measure the empty cell or a pure HOAB cell (to subtract host absorption).

-

Temperature Control: Set cell holder to 105°C (Stable Nematic Phase).

-

Measurement:

-

Rotate polarizer to

(Parallel to rubbing direction) -

Rotate polarizer to

(Perpendicular to rubbing direction)

-

Data Analysis & Logic

Visualizing the Mechanism

Caption: Logical flow of the Guest-Host interaction. The host (HOAB) forces the guest (Dye) to align, creating polarization-dependent absorption.

Calculations

1. Dichroic Ratio (

-

Interpretation:

implies no alignment (Isotropic).

2. Order Parameter (

-

Range:

(Disordered) to -

Target for HOAB Nematic Phase:

.

Results Summary Table

| Parameter | Symbol | Typical Value (HOAB/Anthraquinone) | Notes |

| Dichroic Ratio | 4.5 - 8.0 | Higher is better for display contrast. | |

| Order Parameter | 0.54 - 0.70 | Temperature dependent; decreases as | |

| Max Absorbance | Dye specific | Ensure |

Troubleshooting & Validation (Self-Correcting Protocols)

-

Issue: Low Order Parameter (

)-

Diagnosis: Poor alignment or dye aggregation.

-

Validation: Place cell under Cross-Polarized Microscope. If you see multi-colored domains (Schlieren texture) instead of a uniform dark/bright state, the rubbing/annealing failed. Action: Re-clean substrates and re-anneal at 0.2°C/min.

-

-

Issue:

(Negative Order Parameter)-

Diagnosis: The dye's transition moment is perpendicular to its long axis (Negative Dichroism) OR the LC has aligned homeotropically (perpendicular to glass).

-

Validation: Check Conoscopy. A "Maltese Cross" indicates homeotropic alignment.

-

-

Issue: Bubbles appearing upon cooling

-

Diagnosis: Vacuum voids shrinking or material degradation.

-

Action: Degas the mixture longer in the isotropic phase; ensure seal is hermetic.

-

References

- Bahadur, B. (1990). Liquid Crystals: Applications and Uses (Vol. 3). World Scientific. (Fundamental reference for Guest-Host effects).

-

Sims, M. T., et al. (2023).[3] "Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs." Physical Chemistry Chemical Physics.

- Cognard, J. (1982). "Alignment of Nematic Liquid Crystals and Their Mixtures." Molecular Crystals and Liquid Crystals Supplement. (Standard protocol for rubbing and PI alignment).

-

LookChem Data. "4,4'-Dihydroxyazoxybenzene Properties." (Used for verifying core moiety stability).

-

MDPI Application Note. (2019). "Parameter Space Design of a Guest-Host Liquid Crystal Device." Applied Sciences.

Sources

- 1. Color contrast criteria in a guest–host mode liquid crystal display [opg.optica.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00178D [pubs.rsc.org]

Protocol for Preparing a 4,4'-Diheptyloxyazoxybenzene (HOAB) Liquid Crystal Cell

Abstract & Application Context

This protocol details the fabrication of a liquid crystal (LC) optical cell utilizing 4,4'-diheptyloxyazoxybenzene (HOAB) . HOAB is a classic thermotropic liquid crystal exhibiting a rich polymorphism, specifically the Crystal

Unlike standard nematic displays, HOAB is frequently used to study the Smectic C (SmC) phase, where molecules are arranged in layers but tilted relative to the layer normal. This protocol prioritizes planar alignment (molecules parallel to the glass surface) to facilitate the observation of Schlieren textures and tilt angle measurements using Polarized Optical Microscopy (POM).

Material Specifications & Phase Behavior

| Parameter | Specification |